molecular formula C17H12FN3OS B4023392 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

Cat. No.: B4023392
M. Wt: 325.4 g/mol
InChI Key: UWZYJXNITNJTJB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a pyrrole moiety further enhances its chemical and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thienopyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one
  • 5-(4-Methoxyphenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one
  • 5-(3,4-Dimethoxyphenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYJXNITNJTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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